



Application Notes: Elucidating Bradykinin B1 Receptor Function with CRISPR/Cas9

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Compound of Interest		
Compound Name:	Bradykinin B1 receptor antagonist 1	
Cat. No.:	B12375003	Get Quote

Introduction

The Bradykinin B1 receptor (BDKRB1), a G-protein coupled receptor (GPCR), plays a pivotal role in inflammation and pain.[1][2] Unlike its constitutively expressed counterpart, the B2 receptor, BDKRB1 is typically expressed at low levels and is significantly upregulated following tissue injury, inflammation, or by certain cytokines.[3][4] Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, triggers signaling cascades that lead to increased intracellular calcium, contributing to both acute and chronic inflammatory responses.[1][2] The inducible nature of BDKRB1 makes it a compelling therapeutic target for a variety of inflammatory conditions.[4] The CRISPR/Cas9 system offers a powerful tool for precise genome editing, enabling researchers to create robust cellular models to dissect the specific functions of BDKRB1. By generating knockout cell lines, scientists can definitively attribute cellular responses to BDKRB1 signaling, paving the way for novel drug discovery and a deeper understanding of its physiological roles.

Principle of the Application

CRISPR/Cas9 technology allows for the targeted disruption of the BDKRB1 gene. The system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus within the BDKRB1 gene.[5][6] Cas9 then induces a double-strand break (DSB) in the DNA.[7] The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the break site.[7] These indels can cause a frameshift



mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.

By comparing these BDKRB1 knockout (KO) cells with their wild-type (WT) counterparts, researchers can unequivocally link specific signaling events and cellular phenotypes to the presence and function of the BDKRB1 receptor. This approach provides a clear and reliable model for studying receptor function and for screening potential therapeutic antagonists.

Protocols

Protocol 1: Design and Cloning of sgRNA for BDKRB1 Knockout

This protocol outlines the steps for designing and cloning sgRNAs into a lentiviral vector suitable for generating a stable knockout cell line. Lentiviral delivery is an efficient method for introducing CRISPR/Cas9 components into a wide variety of cell types, including those that are difficult to transfect.[7][8]

- 1. sgRNA Design: a. Obtain the sequence for the human BDKRB1 gene (NCBI Gene ID: 623). [9] b. Use a reputable online design tool (e.g., Broad Institute GPP sgRNA Designer, CRISPick) to identify potential sgRNA sequences targeting an early exon of BDKRB1.[10] This maximizes the likelihood of generating a loss-of-function mutation. c. Select 2-3 sgRNAs with high ontarget scores and low off-target predictions.
- 2. Oligo Annealing and Cloning: a. Synthesize complementary oligonucleotides for each chosen sgRNA with appropriate overhangs for cloning into the selected lentiviral vector (e.g., lentiCRISPRv2). b. Anneal the complementary oligos to form double-stranded DNA fragments. c. Digest the lentiviral vector with a suitable restriction enzyme (e.g., BsmBI). d. Ligate the annealed sgRNA duplex into the linearized vector. e. Transform the ligation product into competent E. coli and select for positive colonies. f. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Generation of a Stably Expressing BDKRB1 Knockout Cell Line



This protocol describes the creation of a pooled and clonally isolated knockout cell line using lentivirus.

- 1. Lentivirus Production: a. Co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-BDKRB1-sgRNA plasmid and the necessary packaging plasmids (e.g., psPAX2, pMD2.G). b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Concentrate the lentiviral particles, if necessary.
- 2. Transduction of Target Cells (e.g., HEK293, U-2 OS): a. Plate target cells at an appropriate density. b. Transduce the cells with the BDKRB1-sgRNA lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell. c. 48-72 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- 3. Generation of a Clonal Cell Line: a. After selection, dilute the pooled knockout cells to a concentration of a single cell per well in a 96-well plate. b. Allow single cells to proliferate and form colonies. c. Expand the individual clones for validation.
- 4. Validation of Knockout: a. Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the region of the BDKRB1 gene targeted by the sgRNA and perform Sanger sequencing to identify clones with frameshift-inducing indels. b. Western Blot: Lyse wild-type and clonal knockout cells and perform a Western blot using a validated antibody against the BDKRB1 protein.[11] A complete loss of the band at the expected molecular weight (~37 kDa) in the knockout clones confirms successful protein ablation.[11][12][13]

Protocol 3: Functional Characterization Using a Calcium Mobilization Assay

BDKRB1 is a Gq-coupled receptor, and its activation leads to a transient increase in intracellular calcium ([Ca2+]i).[1][14] This assay functionally validates the knockout by demonstrating the loss of agonist-induced calcium signaling.

1. Cell Preparation: a. Plate both wild-type and validated BDKRB1 KO cells in a 96-well black, clear-bottom plate. b. Allow cells to adhere and grow to ~90% confluency.



- 2. Calcium Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye-loading buffer. c. Incubate the plate at 37°C for 30-60 minutes.
- 3. Calcium Flux Measurement: a. Use a fluorescence plate reader equipped with an automated injection system. b. Set the reader to measure fluorescence intensity at appropriate excitation/emission wavelengths for the chosen dye. c. Establish a baseline fluorescence reading for 20-30 seconds. d. Inject a known BDKRB1 agonist, such as des-Arg9-bradykinin, into the wells and continue to record fluorescence for an additional 2-3 minutes.[15] e. As a positive control for cell viability and assay integrity, inject a general stimulus like ATP at the end of the run to confirm that both cell lines can still respond by mobilizing calcium.
- 4. Data Analysis: a. Calculate the change in fluorescence intensity over baseline for each well.
- b. Compare the agonist-induced calcium response in the BDKRB1 KO cells to the wild-type cells. A successful knockout will show a significant attenuation or complete absence of a response to the BDKRB1-specific agonist.

Data Presentation

Table 1: Functional Characterization of Wild-Type vs. BDKRB1 KO Cells

Cell Line	Agonist	Concentration	Peak [Ca2+]i Response (Relative Fluorescence Units)
Wild-Type	des-Arg9-bradykinin	100 nM	2.5 ± 0.3
BDKRB1 KO Clone #1	des-Arg9-bradykinin	100 nM	0.1 ± 0.05
Wild-Type	ATP	10 μΜ	3.1 ± 0.4
BDKRB1 KO Clone #1	ATP	10 μΜ	3.0 ± 0.3
Data are representative and presented as Mean ± SD.			

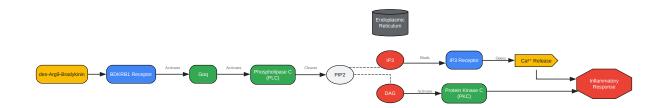


Table 2: Western Blot Validation of BDKRB1 Knockout

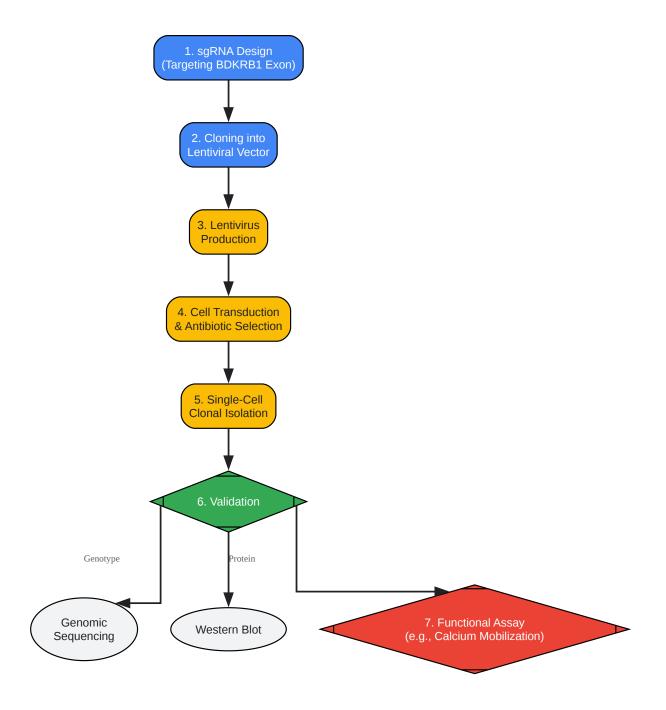
Cell Line	BDKRB1 Protein Expression (Normalized to Loading Control)
Wild-Type	100%
BDKRB1 KO Clone #1	<1%
BDKRB1 KO Clone #2	<1%
Expression levels are quantified by densitometry from Western blot images.[16]	

Visualizations

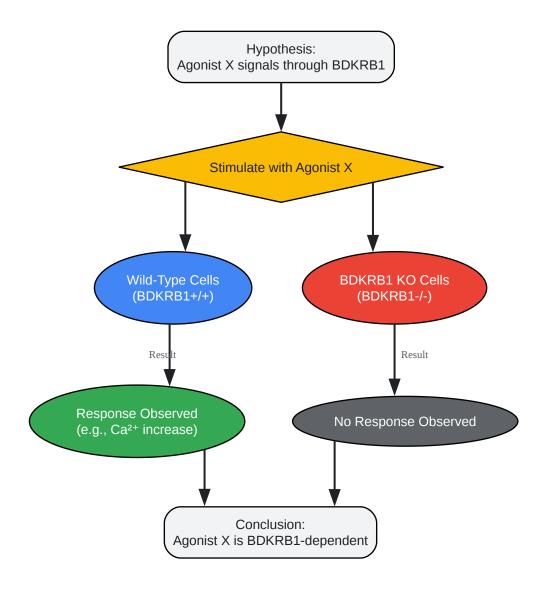












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